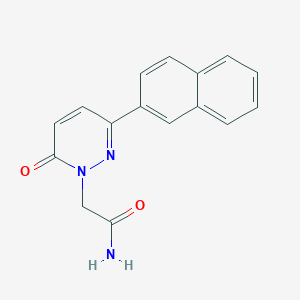

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with the naphthalen-2-ylacetamide moiety have been investigated for their biological activities, such as inhibition of aminopeptidase N and antiproliferative effects against various human cancer cell lines .

Synthesis Analysis

The synthesis of related naphthalen-2-ylacetamide derivatives has been reported. For instance, a one-step synthesis method for a compound with a naphthalene sulfonate moiety was described, which involved treating a naphthalenesulfonyl chloride with a diamine in the presence of a carbonate . Although the exact synthesis of "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide" is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of naphthalen-2-ylacetamide derivatives has been characterized using various spectroscopic techniques such as MS, FTIR, 1H NMR, 13C NMR, and two-dimensional NMR techniques like gCOSY, TOCSY, gHSQC, and gHMBC . These methods provide detailed information about the chemical environment of the atoms within the molecule and can be used to confirm the structure of synthesized compounds.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide". However, compounds containing the naphthalen-2-ylacetamide group have been shown to interact with biological targets such as aminopeptidase N, suggesting that they can participate in biochemical reactions within a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide" are not directly reported in the provided papers. Nonetheless, related compounds have been evaluated for their antiproliferative activities, which implies that these compounds are sufficiently stable to be tested in biological assays and have specific interactions with cellular components . The solubility, stability, and reactivity of such compounds can be inferred based on their structural analogs and functional groups present.

科学的研究の応用

Anti-HIV Activity

A series of naphthalene derivatives, including 2-(naphthalen-2-yloxy) acetamides, have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. One such compound demonstrated potent in vitro inhibition of HIV-1 replication, suggesting potential as an antiviral agent (Hamad et al., 2010).

Anti-Parkinson's Activity

Naphthalene derivatives have been explored for their potential in treating Parkinson's disease. Specifically, some novel 2-(naphthalen-1-yl) acetamide derivatives exhibited significant anti-Parkinson's activity in an in vitro free radical scavenging assay and in vivo in a 6-Hydroxydopamine lesioned rat model (Gomathy et al., 2012).

Anticancer Properties

Naphthalene acetamide derivatives have shown promising results in the field of cancer treatment. For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives were found to exhibit antiproliferative activities against various human cancer cell lines, including nasopharyngeal and lung carcinoma (Chen et al., 2013).

Anxiolytic Effects

Derivatives of 2-(naphthalen-2-yl)acetamide have been studied for their anxiolytic effects. For instance, 2-hydroxy-n-naphthalene-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide showed potential as an anxiolytic agent, with research indicating its effectiveness in reducing anxiety-related behavior in rat models (Lutsenko et al., 2022).

Antibacterial Agents

Some derivatives of naphthalene acetamide have been synthesized and found to have significant antibacterial activity. This includes various derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, showing promise as antibacterial agents (Ramalingam et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-15(20)10-19-16(21)8-7-14(18-19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQNVUNTIBQDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3003187.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)

![4-Chlorobenzo[h]quinazoline](/img/structure/B3003189.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)

![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)